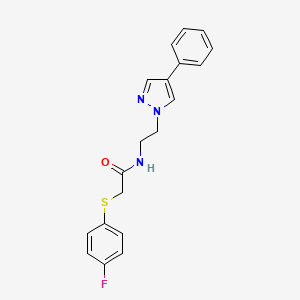
2-((4-fluorophenyl)thio)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-fluorophenyl)thio)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide, commonly known as FPTA, is a novel compound that has gained significant attention in the scientific community due to its potential for various applications. FPTA is a synthetic compound that belongs to the class of acetamide derivatives. It has a molecular weight of 410.52 g/mol and a chemical formula of C20H19FN4OS.
科学的研究の応用
Anticancer Activity
A study by Hammam et al. (2005) explored the synthesis of novel fluoro substituted benzo[b]pyran derivatives with anticancer activity, highlighting the potential of fluoro substituents in enhancing the efficacy of anticancer compounds. Although not directly mentioning the compound , this research contextually supports the investigation into fluoro-substituted compounds like 2-((4-fluorophenyl)thio)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide for anticancer applications (Hammam et al., 2005).
Coordination Complexes and Antioxidant Activity
Chkirate et al. (2019) synthesized and characterized pyrazole-acetamide derivatives, which were used to construct novel Co(II) and Cu(II) coordination complexes. The study evaluated the effects of hydrogen bonding on self-assembly processes and investigated the antioxidant activity of these complexes. This research demonstrates the versatility of pyrazole-acetamide derivatives in coordination chemistry and their potential biological activities (Chkirate et al., 2019).
Anti-inflammatory Activity
Research by Sunder and Maleraju (2013) focused on synthesizing N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, demonstrating significant anti-inflammatory activity among some of the derivatives. Although the specific compound of interest is not mentioned, this study underscores the anti-inflammatory potential of structurally related compounds (Sunder & Maleraju, 2013).
特性
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[2-(4-phenylpyrazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3OS/c20-17-6-8-18(9-7-17)25-14-19(24)21-10-11-23-13-16(12-22-23)15-4-2-1-3-5-15/h1-9,12-13H,10-11,14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHZIIBCAUGSOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-fluorophenyl)thio)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


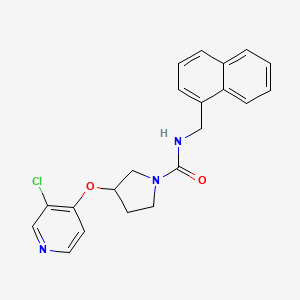
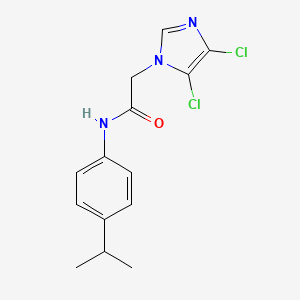


![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2728901.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2728902.png)

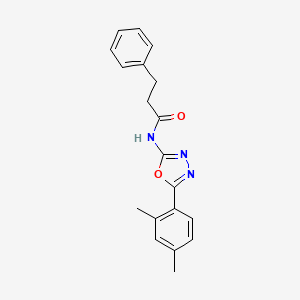
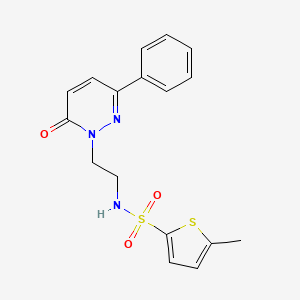
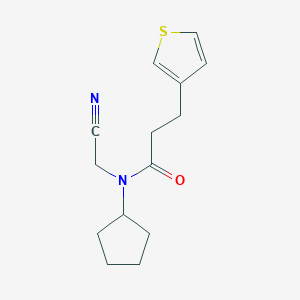
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2728909.png)

